N-(2-Isopropyl-6-methylphenyl)thiourea
Overview
Description
N-(2-Isopropyl-6-methylphenyl)thiourea is a synthetic organic compound belonging to the class of thioureas. It is also known by its chemical formula C11H16N2S and has a molecular weight of 208.32 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-Isopropyl-6-methylphenyl)thiourea can be synthesized through the reaction of 2-isopropyl-6-methylaniline with thiocyanate under controlled conditions. The reaction typically involves the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization .
Chemical Reactions Analysis
Types of Reactions
N-(2-Isopropyl-6-methylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution Reactions: Halogenated compounds or alkylating agents are often used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
N-(2-Isopropyl-6-methylphenyl)thiourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of materials such as polymers and resins.
Mechanism of Action
The mechanism of action of N-(2-Isopropyl-6-methylphenyl)thiourea involves its interaction with specific molecular targets. It can inhibit certain enzymes or proteins, leading to its biological effects. The exact pathways and targets may vary depending on the specific application, but it generally involves binding to active sites or altering the function of target molecules.
Comparison with Similar Compounds
Similar Compounds
N-Phenylthiourea: Similar structure but lacks the isopropyl and methyl groups.
N-(2-Methylphenyl)thiourea: Similar but lacks the isopropyl group.
N-(2-Isopropylphenyl)thiourea: Similar but lacks the methyl group.
Uniqueness
N-(2-Isopropyl-6-methylphenyl)thiourea is unique due to the presence of both isopropyl and methyl groups on the phenyl ring. These substituents can influence its chemical reactivity and biological activity, making it distinct from other thiourea derivatives .
Properties
IUPAC Name |
(2-methyl-6-propan-2-ylphenyl)thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2S/c1-7(2)9-6-4-5-8(3)10(9)13-11(12)14/h4-7H,1-3H3,(H3,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVNJHHMEKUCNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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